Lysyl-Isoleucine

描述

Lysyl-isoleucine refers to a peptide bond between the carboxyl group of lysine (Lys) and the amino group of isoleucine (Ile). This bond is critical in proteolytic processes, particularly in the activation of zymogens like trypsinogen. During the autocatalytic conversion of trypsinogen to trypsin, the hydrolysis of the this compound bond in the N-terminal region of trypsinogen is the primary chemical event, leading to the release of a hexapeptide (Val-(Asp)₄-Lys) and subsequent conformational changes necessary for enzymatic activity . This bond cleavage eliminates structural constraints, enabling the formation of a helical structure that aligns catalytic residues (histidine and serine) for protease function .

属性

IUPAC Name |

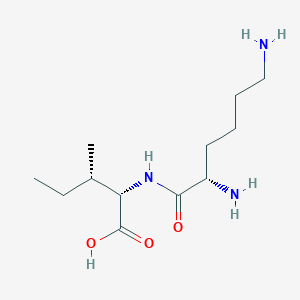

(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O3/c1-3-8(2)10(12(17)18)15-11(16)9(14)6-4-5-7-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIIKPHLJKUXGE-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426661 | |

| Record name | Lysyl-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20556-13-2 | |

| Record name | Lysyl-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Synthetic Routes and Reaction Conditions: Lysyl-Isoleucine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

Activation of the carboxyl group: of lysine using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection steps: to remove protecting groups from the amino acids.

Cleavage from the resin: and purification using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms like Escherichia coli or Corynebacterium glutamicum. These microorganisms are optimized to overproduce the desired dipeptide through metabolic engineering and controlled fermentation conditions .

化学反应分析

Types of Reactions: Lysyl-Isoleucine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of lysine, potentially forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert any oxidized forms back to their original state.

Substitution: The amino groups in this compound can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Various acylating or alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction can restore the original amino acid structure.

科学研究应用

Nutritional Applications

1. Animal Nutrition

Lysyl-Isoleucine plays a crucial role in formulating animal diets, particularly for livestock. Research indicates that the ratio of isoleucine to lysine is vital for optimizing growth performance in pigs. A study demonstrated that late-finishing pigs fed a diet with a standardized ileal digestible (SID) isoleucine to lysine ratio of 70% performed similarly to those on a standard corn-soybean meal diet, highlighting the importance of amino acid balance in animal nutrition .

| Diet Type | SID Ile:Lys Ratio | Final Body Weight (kg) | Average Daily Gain (g) |

|---|---|---|---|

| Corn-SBM | N/A | 120.5 | 850 |

| 20% DDGS Diet | 55% | 119.0 | 840 |

| 20% DDGS Diet | 65% | 120.0 | 845 |

| 20% DDGS Diet | 70% | 120.5 | 850 |

| 20% DDGS Diet | 75% | 119.5 | 835 |

2. Human Nutrition

In human nutrition, this compound may contribute to metabolic health and muscle protein synthesis. The branched-chain amino acids (BCAAs), including isoleucine, are essential for muscle recovery and energy metabolism . Studies have suggested that supplementation with BCAAs can enhance exercise performance and recovery.

Pharmaceutical Applications

1. Antimicrobial Activity

This compound has shown potential in pharmaceutical applications, particularly in developing antimicrobial peptides. Research has indicated that substituting isoleucine with lysine in certain peptides can enhance their bactericidal potency while reducing toxicity. For example, the analog I16K-piscidin-1 exhibited improved antimicrobial activity against Staphylococcus aureus and Acinetobacter baumannii compared to its parent peptide . This suggests that this compound could be utilized in designing safer and more effective antimicrobial agents.

2. Drug Development Targeting Tuberculosis

Another promising application of this compound is in drug discovery targeting Mycobacterium tuberculosis. Compounds that inhibit lysyl-tRNA synthetase (LysRS), an enzyme essential for bacterial protein synthesis, have been identified as potential anti-tuberculosis agents. Research demonstrated that compounds derived from this pathway exhibited significant antibacterial activity against M. tuberculosis, indicating that this compound derivatives could be explored further for therapeutic development .

Biotechnology Applications

1. mRNA Delivery Systems

Recent advancements have explored using random copolymers of lysine and isoleucine as carriers for mRNA delivery in gene therapy applications. These polypeptides have shown promise in enhancing transfection efficiency compared to traditional methods, suggesting their potential as innovative tools in biotechnology and genetic engineering .

Case Studies

Case Study: Isoleucine Supplementation in Pigs

A comprehensive study involving 2,268 pigs evaluated the effects of varying SID Ile:Lys ratios on growth performance when fed diets containing dried distillers grains with solubles (DDGS). The study found that a SID Ile:Lys ratio of around 70% optimized carcass traits without compromising growth performance compared to a corn-soybean meal diet . This case highlights the significance of precise amino acid ratios in livestock nutrition.

Case Study: Antimicrobial Peptide Development

In another study focused on antimicrobial peptides, researchers modified piscidin-1 by substituting isoleucine with lysine at specific positions to assess changes in toxicity and efficacy against bacterial strains. The modified peptide showed enhanced bactericidal activity while maintaining lower toxicity levels, demonstrating the potential of this compound in developing safer antimicrobial therapies .

作用机制

The mechanism by which lysyl-isoleucine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can:

Bind to receptors: or enzymes, influencing their activity.

Participate in signaling pathways: by acting as a substrate or inhibitor.

Modulate protein-protein interactions: , affecting cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Arginyl-Isoleucine Bond in Chymotrypsinogen Activation

- Structural Similarity: The arginyl-isoleucine (Arg-Ile) bond in chymotrypsinogen mirrors the lysyl-isoleucine bond in trypsinogen, serving as the cleavage site during activation by trypsin. However, the presence of arginine instead of lysine alters substrate specificity.

- Enzymatic Specificity: Trypsin hydrolyzes Arg-Ile bonds in chymotrypsinogen but exhibits higher catalytic efficiency toward Lys-Ile bonds in trypsinogen. Thrombin kinase, in contrast, favors arginine esters over lysine esters, highlighting divergent enzyme preferences .

- Functional Outcome: Cleavage of the Arg-Ile bond in chymotrypsinogen induces structural reorganization similar to trypsinogen activation but relies on distinct electrostatic interactions due to arginine’s positively charged guanidinium group .

Lysyl-Alanine and Lysyl-Leucine Bonds

- Structural Context : Lysyl-alanine (Lys-Ala) and lysyl-leucine (Lys-Leu) bonds are common in peptide chains but lack the specific role seen in zymogen activation. For example, lysyl-alanylglycyl sequences (e.g., in CAS 878278-83-2) are structural motifs without direct enzymatic activation functions .

- Hydrolysis Sensitivity : Lys-Ile bonds are selectively cleaved by trypsin due to the enzyme’s specificity for lysine/arginine residues. In contrast, Lys-Ala and Lys-Leu bonds are less susceptible to tryptic hydrolysis unless adjacent to basic or hydrophobic residues .

Complex Peptides Containing this compound Motifs

- Example 1: The peptide L-Lysyl-L-isoleucyl-L-phenylalanylglycyl-L-seryl-L-leucyl-L-alanyl-L-phenylalanyl-L-leucine (CAS 160212-35-1) contains a this compound bond but is part of a larger octapeptide. Its molecular weight (995.21 g/mol) and extended structure contrast with the hexapeptide released during trypsinogen activation, emphasizing functional divergence .

- Example 2 : The compound L-Isoleucine, L-lysyl-L-alanyl-L-arginyl-L-isoleucyl- (CAS 498527-86-9) includes multiple lysyl and arginyl residues, demonstrating how peptide context influences enzymatic targeting. Such sequences may resist proteolysis unless flanked by specific residues .

Key Research Findings and Data

Table 1. Comparative Analysis of Lys-Ile and Similar Bonds

| Parameter | This compound Bond (Trypsinogen) | Arginyl-Isoleucine Bond (Chymotrypsinogen) | Lysyl-Alanine Bond (Generic Peptides) |

|---|---|---|---|

| Enzyme Specificity | Trypsin | Trypsin/Thrombin kinase | Non-specific proteases |

| Cleavage Rate | Rapid (kₐₜₜ = 0.9–2.08 µM⁻¹s⁻¹) | Moderate | Slow |

| Structural Role | Activation via helix formation | Activation via charge redistribution | Structural stability |

| Biological Significance | Essential for protease activity | Zymogen activation | Neutral |

Data compiled from enzymatic studies and structural analyses .

Table 2. Molecular Properties of Lys-Ile-Containing Compounds

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Trypsinogen hexapeptide | C₂₄H₄₁N₇O₁₂ | 619.62 | Lys-Ile, Asp₄ |

| 160212-35-1 | C₅₀H₇₈N₁₀O₁₁ | 995.21 | Lys-Ile, Phe, Ser |

| 878278-83-2 | C₃₀H₅₅N₉O₉ | 685.81 | Lys-Ala-Gly repeats |

Structural data derived from chemical databases and activation studies .

Mechanistic and Functional Insights

- Trypsinogen Activation: The this compound bond’s hydrolysis is both a proteolytic and hydrogen-bond rupture event.

- Resistance to Hydrolysis : Peptides like CAS 498527-86-9 resist proteolysis due to adjacent alanyl and arginyl residues, which stabilize the structure through hydrogen bonding and hydrophobic interactions .

- Evolutionary Conservation: The Lys-Ile bond’s role in trypsinogen activation is conserved across vertebrates, underscoring its irreplaceability in protease function .

生物活性

Lysyl-Isoleucine (Lys-Ile) is a dipeptide composed of L-lysine and L-isoleucine. This compound has garnered attention in various biological and biomedical fields due to its potential metabolic roles and therapeutic applications. This article will explore the biological activity of this compound, including its synthesis, metabolic pathways, and potential health benefits, supported by recent research findings.

This compound has the chemical formula and a molecular weight of approximately 253.35 g/mol . It is synthesized through the condensation of L-lysine and L-isoleucine, which can occur in both biological systems and through chemical methods. The synthesis can be influenced by various factors, including pH, temperature, and the presence of catalysts.

Metabolic Pathways

This compound is implicated in several metabolic processes:

- Biosynthesis : It is formed from L-lysine and L-isoleucine, both of which are essential amino acids that play crucial roles in protein synthesis and metabolism.

- Catabolism : The degradation of this compound involves enzymatic hydrolysis, leading to the release of its constituent amino acids, which can then enter various metabolic pathways.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, research has shown that peptides derived from this dipeptide can suppress the growth of certain fungi, suggesting potential applications in food preservation and therapeutic contexts .

2. Role in Protein Synthesis

As a dipeptide, this compound may influence protein synthesis by serving as a building block for larger polypeptides. Its presence in proteins can affect their stability and functionality, particularly in muscle tissues where branched-chain amino acids (like isoleucine) are critical for muscle metabolism.

3. Potential Health Benefits

Studies have suggested that this compound may play a role in metabolic regulation. For example:

- Insulin Sensitivity : Similar to other branched-chain amino acids, this compound may influence insulin sensitivity. Elevated levels of isoleucine have been associated with improved metabolic profiles in animal studies .

- Muscle Recovery : The combination of lysine and isoleucine could support muscle recovery post-exercise due to their roles in protein synthesis and energy metabolism.

Case Studies

- Antimicrobial Activity : A study demonstrated that peptides derived from this compound exhibited significant antifungal properties against Aspergillus niger and Penicillium chrysogenum, indicating its potential use as a natural preservative .

- Metabolic Effects : Research on the effects of branched-chain amino acids (including isoleucine) on metabolic health showed that dietary adjustments could lead to improved insulin sensitivity and reduced adiposity in obese models .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。